Ro 18-5364 Exhibits Nanomolar Potency with an Apparent Ki of 0.1 µM at pH 6
Ro 18-5364 demonstrates extremely potent inhibition of gastric mucosal H+/K+-ATPase with an apparent Ki of 0.1 µM at pH 6 in membrane preparations from porcine gastric mucosa [1]. This potency exceeds that of omeprazole, which exhibits an IC50 of 0.47 µM in hog gastric vesicle assays under similar conditions [2]. The inhibition of both enzymatic activity and vesicular proton transport is concentration- and time-dependent [3].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.1 µM at pH 6 |
| Comparator Or Baseline | Omeprazole IC50 = 0.47 µM in hog gastric vesicles |
| Quantified Difference | Ro 18-5364 exhibits approximately 4.7-fold higher potency than omeprazole in enzyme inhibition assays |
| Conditions | Porcine gastric mucosal H+/K+-ATPase membrane preparations; pH 6.0 |
Why This Matters
This quantitative potency differential makes Ro 18-5364 a superior choice over omeprazole for in vitro studies requiring maximal proton pump inhibition at lower compound concentrations.
- [1] Sigrist-Nelson K, Krasso A, Müller RK, Fischli AE. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase. Eur J Biochem. 1987 Jul 15;166(2):453-9. doi: 10.1111/j.1432-1033.1987.tb13537.x. View Source
- [2] Morii M, Takata H, Fujisaki H, Takeguchi N. The potency of substituted benzimidazoles such as E3810, omeprazole, Ro 18-5364 to inhibit gastric H+, K(+)-ATPase is correlated with the rate of acid-activation of the inhibitor. Biochem Pharmacol. 1990 Feb 15;39(4):661-7. doi: 10.1016/0006-2952(90)90143-9. View Source
- [3] Sigrist-Nelson K, Krasso A, Müller RK, Fischli AE. Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase. Eur J Biochem. 1987 Jul 15;166(2):453-9. doi: 10.1111/j.1432-1033.1987.tb13537.x. View Source
